7H-Dibenzo(b,g)fluoren-7-one
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Overview
Description
7H-Dibenzo(b,g)fluoren-7-one is a polycyclic aromatic ketone with the molecular formula C21H12O This compound is known for its unique structure, which consists of fused benzene rings and a central ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo(b,g)fluoren-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a polycyclic aromatic hydrocarbon in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7H-Dibenzo(b,g)fluoren-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Industry: Utilized in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7H-Dibenzo(b,g)fluoren-7-one involves its interaction with molecular targets through its aromatic rings and ketone group. These interactions can lead to various effects, such as electron transfer, energy transfer, and the formation of reactive intermediates. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its application.
Comparison with Similar Compounds
7H-Benzo[c]fluoren-7-one: Another polycyclic aromatic ketone with similar structural features but different electronic properties.
Fluorenone: A simpler aromatic ketone with fewer fused rings, used in similar applications but with distinct reactivity.
Uniqueness: 7H-Dibenzo(b,g)fluoren-7-one stands out due to its extended conjugated system, which imparts unique optoelectronic properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Properties
CAS No. |
86854-02-6 |
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Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaen-12-one |
InChI |
InChI=1S/C21H12O/c22-21-17-10-9-13-5-3-4-8-16(13)20(17)18-11-14-6-1-2-7-15(14)12-19(18)21/h1-12H |
InChI Key |
QTITWRIKGLTAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4C3=O |
Origin of Product |
United States |
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